1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound that belongs to the class of substituted phenethylamines. This compound is notable for its potential applications in pharmacology, particularly in the development of drugs targeting neurological and psychological conditions. It features a phenyl group and a piperidine moiety, which are common structural elements in many psychoactive substances.
This compound can be classified under several categories:
The synthesis and analysis of this compound have been discussed in various scientific literature, emphasizing its relevance in medicinal chemistry and drug design.
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine can be synthesized through several methods, typically involving the reaction of precursor compounds. A common synthetic route involves:
The detailed mechanisms often involve nucleophilic substitutions or reductive aminations, which are standard in organic synthesis for constructing amine-containing compounds .
The molecular structure of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
The compound can undergo several chemical reactions, primarily due to its amine functional group. Key reactions include:
These reactions are critical for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Research suggests that compounds with similar structures often act as:
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications .
The primary applications of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine include:
Ongoing research continues to explore its potential therapeutic uses, emphasizing the need for further investigation into its efficacy and safety profiles .
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine (CAS No. 2096987-51-6) is a synthetic small molecule with the molecular formula C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol. Its structure features three key pharmacophoric elements: (i) a phenyl ring attached to (ii) an ethylamine spacer, connected to (iii) a 4-propoxypiperidine moiety. The canonical SMILES representation is CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N
, highlighting the propoxy chain (-OCH₂CH₂CH₃) at the piperidine 4-position [1] [4]. This deliberate modification of the piperidine scaffold distinguishes it from classical phenylpiperidine derivatives and positions it within structural classes investigated for central nervous system (CNS) activity, particularly NMDA receptor modulation.
Table 1: Key Chemical Identifiers of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Property | Value |
---|---|
CAS No. | 2096987-51-6 |
IUPAC Name | 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine |
Molecular Formula | C₁₆H₂₆N₂O |
Molecular Weight | 262.39 g/mol |
XLogP3 | 2.2 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
The core structure of 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine belongs to the N-substituted-2-phenylethanamine class, a framework recurrent in neuroactive compounds. Its pharmacophore can be deconstructed into three modifiable regions governing receptor affinity and pharmacokinetics:
Table 2: Structural Analogues and Key Modifications
Compound | Piperidine Substitution | Aromatic Modification | Reported Biological Activity |
---|---|---|---|
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | 4-Propoxy | Phenyl | NMDA receptor modulation (Inferred) |
Ketobemidone | 3-Hydroxy, 4-keto | 3-Hydroxyphenyl | Opioid analgesic, NMDA antagonist |
Ifenprodil | 4-Hydroxy (Benzyl deriv.) | 4-Hydroxyphenyl | Selective GluN2B NMDA antagonist |
1-(4-Methylphenyl)-2-(pyridin-4-yl)ethanamine | N/A | 4-Methylphenyl; Pyridin-4-yl | Antidepressant activity |
1-(3-Chlorophenyl)-2-(pyridin-2-yl)ethanamine | N/A | 3-Chlorophenyl; Pyridin-2-yl | Analgesic activity |
Structure-activity relationship (SAR) studies on related compounds suggest that the propoxy group’s size and ether oxygen balance lipophilicity for CNS penetration while retaining potential for hydrogen bonding. Computational models (docking, molecular dynamics) propose that such molecules may bind within the allosteric modulator sites of NMDA receptor subunits (e.g., GluN2B), distinct from the glutamate or glycine binding sites [4] [6] [9].
The development of 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is embedded in the extensive exploration of NMDA receptor antagonists spanning several decades. Early non-selective channel blockers (e.g., phencyclidine PCP, ketamine) demonstrated potent psychotomimetic and dissociative effects, limiting their therapeutic utility despite efficacy in blocking excitotoxicity [6] [9]. This spurred research into subunit-selective antagonists and allosteric modulators to improve safety profiles.
Piperidine derivatives have been a recurring scaffold in this quest. Ifenprodil, a 4-hydroxy-substituted phenylpiperidine derivative, emerged as a pioneering compound showing relative selectivity for GluN2B-containing NMDA receptors, prevalent extrasynaptically and implicated in pathological excitotoxic signaling [6] [9] [10]. While ifenprodil itself had off-target effects (e.g., α₁-adrenergic antagonism), it validated GluN2B as a target for neuroprotection. Subsequent efforts focused on refining piperidine-based GluN2B antagonists (e.g., radiprodil, traxoprodil) and exploring substitutions to enhance selectivity and pharmacokinetics.
The specific introduction of a 4-propoxy group on the piperidine ring, as seen in 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, represents a strategic variation. This modification aims to:
While direct functional data on this specific compound is limited within the provided sources, its structural placement indicates its design falls within the trajectory of developing "second-generation" NMDA receptor modulators seeking improved subunit selectivity and pharmacokinetic profiles over early channel blockers [4] [6] [9].
Dysfunctional NMDA receptor signaling, particularly involving excessive calcium influx leading to excitotoxicity, is a critical pathophysiological mechanism in acute conditions like ischemic stroke and traumatic brain injury (TBI), as well as chronic neurodegenerative disorders (Alzheimer's disease - AD, Parkinson's disease - PD) and neuropsychiatric conditions (treatment-resistant depression - TRD) [3] [6] [7]. Despite the clear therapeutic rationale, developing safe and effective NMDA receptor antagonists has faced significant challenges:
Compounds like 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, designed with moderate lipophilicity (LogP ~2.2) and specific structural motifs, are investigated to potentially circumvent these issues:
Table 3: NMDA Receptor Antagonist Classes and Therapeutic Goals
Antagonist Class | Examples | Therapeutic Target | Major Challenge |
---|---|---|---|
Uncompetitive Channel Blockers | Ketamine, Memantine | TRD, AD, Pain | Dissociation (Ketamine), Limited Efficacy (Memantine) |
Competitive Antagonists | Selfotel | Stroke Neuroprotection | Psychotomimesis, Clinical Trial Failure |
GluN2B-Selective Antagonists | Ifenprodil, Radiprodil | Stroke, AD, PD, TBI | Off-target effects, PK issues |
Glycine Site Antagonists | Gavestinel | Stroke Neuroprotection | Limited Clinical Efficacy |
Novel Piperidines (e.g., 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine class) | Under Investigation | Neuroprotection, TRD, Chronic Pain | Achieving optimal selectivity and PK/PD |
The exploration of compounds like 1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine directly addresses the unmet need for neuroprotective and neuromodulatory agents with improved therapeutic indices. Their design aligns with contemporary strategies in NMDA receptor pharmacology: moving beyond simple blockade towards subunit-selective modulation, optimizing pharmacokinetics for chronic administration (e.g., oral bioavailability, sustained release), and potentially combining mechanisms for enhanced efficacy in treatment-resistant conditions [4] [7] [9]. For instance, the development of oral NMDA antagonists with slow-release profiles (e.g., XWPharma's XW10508, an esketamine derivative) aims to maintain therapeutic concentrations while minimizing peak-related side effects like dissociation and hypertension – a principle potentially applicable to optimized piperidine derivatives [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3